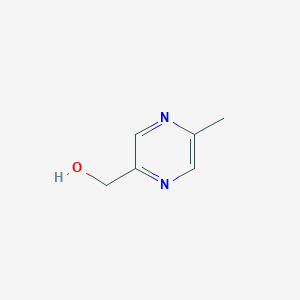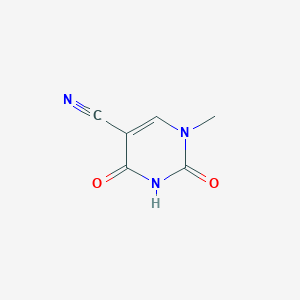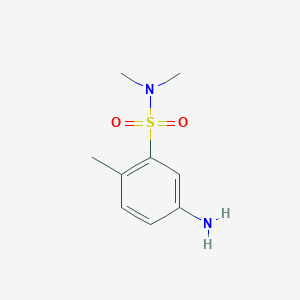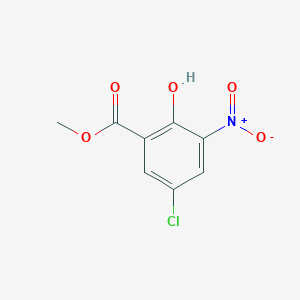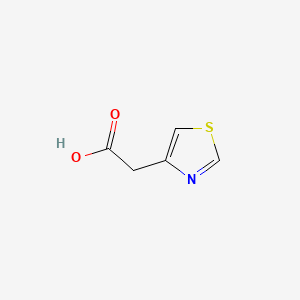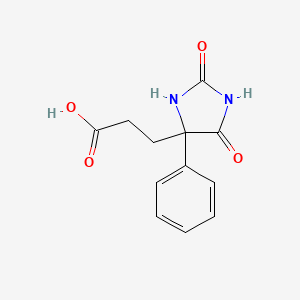
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine” is a compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The compound is also known by other names such as “2-(1-propan-2-ylimidazol-4-yl)ethanamine” and "Histamine, 1-isopropyl-" .
Molecular Structure Analysis
The InChI code for this compound is “InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3” and the Canonical SMILES is "CC©N1C=C(N=C1)CCN" . These codes provide a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 300.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.3±20.9 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity
Studies have demonstrated the synthesis and characterization of Cu(II) complexes with ligands including imidazole derivatives. These complexes exhibit significant DNA binding propensity, indicating potential applications in understanding DNA interactions and the development of therapeutic agents. Additionally, their cytotoxicity assays against cancer cell lines suggest low toxicity, which could be beneficial for designing safer drugs (Kumar et al., 2012).
Synthesis and Structural Studies
Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has led to the synthesis of new compounds with varied amines, showcasing the versatility of this chemical scaffold. Such compounds have been analyzed for their structure and potential complexation with metals, opening avenues for their application in catalysis and material science (Pařík & Chlupatý, 2014).
Histamine H1-Receptor Agonists
Imidazole derivatives have been synthesized and evaluated as histamine H1-receptor agonists, indicating their potential in developing new therapeutic agents for diseases mediated by histamine receptors. These compounds have shown partial to full agonism in pharmacological assays, suggesting their utility in medicinal chemistry and drug discovery (Menghin et al., 2003).
Molecular Isomerism and Spin State
Research exploring the tautomerization of the 4(5)-methylimidazole group in iron(II) molecular isomers has unveiled the influence of ligand structure on the spin state of these complexes. This work highlights the complex interplay between electronic effects and steric hindrance, with implications for the design of molecular materials with specific magnetic properties (Han et al., 2017).
Synthesis Techniques
The synthesis of "2-(1-Imidazolyl)ethanamine" from ethyl acrylate has been achieved with a high overall yield, showcasing efficient methodologies for producing this compound. Such synthetic routes provide a foundation for further exploration and application of imidazole derivatives in various scientific domains (Ri-sheng, 2010).
Eigenschaften
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPBTLQVZIEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342911 |
Source


|
| Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
CAS RN |
479408-51-0 |
Source


|
| Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


